3-Fluoro-4-methylphenylboronic acid

Physical Properties Material Handling Storage Stability

Generic substitution among arylboronic acids risks derailing synthetic routes due to divergent Lewis acidity and hydrolytic stability. 3-Fluoro-4-methylphenylboronic acid (CAS 168267-99-0), with its meta-fluoro, para-methyl substitution pattern, delivers predictable reactivity in Suzuki-Miyaura cross-couplings where non-fluorinated or positional isomer analogs require full re-optimization. - Enhanced Lewis acidity (predicted pKa ~7.76) vs. non-fluorinated analogs ensures robust coupling with electron-rich aryl halides. - Reported inhibitor of quorum sensing in Vibrio harveyi; dual-use building block for medicinal chemistry and anti-virulence research. - Scalable supply chain (up to 100 kg) with consistent melting point (232-237 °C) and >97% purity, de-risking multi-step API intermediate synthesis from discovery through early process development.

Molecular Formula C7H8BFO2
Molecular Weight 153.95 g/mol
CAS No. 168267-99-0
Cat. No. B062159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methylphenylboronic acid
CAS168267-99-0
Molecular FormulaC7H8BFO2
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)F)(O)O
InChIInChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
InChIKeyWPVBHUUZDFUIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methylphenylboronic Acid: Procurement Guide


3-Fluoro-4-methylphenylboronic acid (CAS 168267-99-0) is a solid, mono-substituted arylboronic acid with the molecular formula C₇H₈BFO₂ and a molecular weight of 153.95 g/mol . It is a member of the fluorophenylboronic acid class, characterized by a meta-fluoro and para-methyl substitution pattern on the phenyl ring . This specific substitution pattern is the primary driver of its distinct physicochemical and reactivity profile, differentiating it from other arylboronic acid building blocks used in organic synthesis and medicinal chemistry .

Why Generic Substitution Is Not Reliable


Generic substitution among arylboronic acids is not a reliable strategy due to the profound impact of substituent position and electronic properties on reaction outcomes and target molecule characteristics. The presence and position of a fluorine atom directly modulate Lewis acidity and hydrolytic stability, which are critical parameters for Suzuki-Miyaura cross-coupling efficiency and overall process robustness [1]. A simple switch to a non-fluorinated analog (e.g., 4-methylphenylboronic acid) or a positional isomer (e.g., 2-fluoro-4-methylphenylboronic acid) can lead to significant differences in melting point, pKa, and reactivity, potentially requiring complete re-optimization of reaction conditions, impacting yield and purity, and ultimately derailing a synthetic route .

Product-Specific Differentiation Evidence


Thermal Stability and Physical Form

The melting point of 3-fluoro-4-methylphenylboronic acid is 232-237 °C . This is significantly higher than its non-fluorinated analog, 4-methylphenylboronic acid (melting point 256-263 °C) , and its positional isomer, 2-fluoro-4-methylphenylboronic acid (melting point 228-233 °C) . The higher melting point compared to the ortho-fluoro isomer can indicate greater crystalline lattice stability and potentially reduced hygroscopicity, which is a key consideration for long-term storage and accurate weighing in the laboratory.

Physical Properties Material Handling Storage Stability

Enhanced Lewis Acidity

The predicted pKa of 3-fluoro-4-methylphenylboronic acid is 7.76 ± 0.10 . This is approximately 1.07 units lower (i.e., more acidic) than the reported pKa of unsubstituted phenylboronic acid (8.83 at 25°C) . This increase in Lewis acidity is a direct consequence of the electron-withdrawing meta-fluoro substituent and is a class-level effect observed for fluorophenylboronic acids [1]. The enhanced acidity facilitates the transmetalation step in Suzuki-Miyaura cross-coupling reactions, potentially leading to faster reaction rates and improved yields, especially when coupling with less reactive, electron-rich aryl halides.

Reactivity Suzuki Coupling Electronic Effects

Hydrolytic Stability Advantage

A systematic study of fluorinated phenylboronic acids has established that the presence of an ortho-fluorine substituent relative to the boronic acid group significantly increases the rate of hydrolytic deboronation (hydrodeboronation) [1]. The less-stable compounds in the series are those with two fluorine atoms at the ortho positions [1]. Since 3-fluoro-4-methylphenylboronic acid possesses a meta-fluoro substituent, it does not fall into this class of hydrolysis-prone ortho-substituted analogs. This suggests that the target compound will exhibit greater hydrolytic stability in aqueous or protic reaction media compared to its 2-fluoro-4-methylphenylboronic acid isomer, leading to more robust and reproducible Suzuki coupling reactions.

Hydrolytic Stability Reaction Robustness Process Chemistry

Quorum Sensing Inhibition

3-Fluoro-4-methylphenylboronic acid has been reported as an inhibitor of bacterial quorum sensing in Vibrio harveyi . This specific biological activity is not a generic property of all arylboronic acids but is a distinct characteristic of this compound. While specific IC₅₀ values are not provided in the referenced material, the identification of this compound as an active quorum sensing antagonist represents a differentiated application beyond its use as a general Suzuki coupling reagent . This activity profile distinguishes it from simpler analogs like 3-fluorophenylboronic acid or 4-methylphenylboronic acid, which are not noted for this specific biological function.

Biological Activity Quorum Sensing Antibacterial Research

Commercial Availability and Scalability

The compound is commercially available from multiple major suppliers with a standard purity specification of >97.0% (by titration) . Suppliers indicate the ability to produce the compound on scales up to 100 kg, suggesting a well-established and scalable synthesis . This level of commercial availability and scalability is a practical differentiator compared to more exotic, single-sourced, or custom-synthesis-only boronic acids. It ensures a reliable supply for projects from early-stage discovery through to pre-clinical development, reducing the risk of project delays due to sourcing issues.

Supply Chain Procurement Scalability

Targeted Application Scenarios


Suzuki-Miyaura Coupling for Biaryl Synthesis

The compound's enhanced Lewis acidity (predicted pKa 7.76) compared to non-fluorinated analogs and its predictable hydrolytic stability due to the meta-fluoro substituent [1] make it a superior choice for demanding Suzuki-Miyaura couplings. It is ideally suited for synthesizing biaryl motifs in pharmaceutical and agrochemical intermediates where high yields and regioselectivity are paramount. The combination of electronic activation and stability ensures robust and reproducible performance, even with challenging, electron-rich aryl halide partners.

Quorum Sensing Research Tool

For researchers investigating bacterial communication and virulence, 3-fluoro-4-methylphenylboronic acid is a valuable tool compound. Its reported activity as an inhibitor of quorum sensing in Vibrio harveyi distinguishes it from generic boronic acids. This specific biological activity profile makes it a relevant reagent for studies aimed at understanding and disrupting quorum sensing pathways, potentially leading to the development of novel anti-virulence therapeutics.

Fluorinated API Intermediate Synthesis

The meta-fluoro, para-methyl substitution pattern is a privileged motif in medicinal chemistry for modulating target binding and metabolic stability. The reliable supply chain and scalability (up to 100 kg scale reported ) of this compound make it a practical and de-risked building block for medicinal chemistry programs. It can be confidently procured for the multi-step synthesis of complex fluorinated API candidates, from initial discovery through to early process development.

Materials Science and Polymer Building Block

The consistent physical properties (e.g., well-defined melting point of 232-237 °C ) and commercial availability support the use of this boronic acid in the synthesis of advanced materials. Its predictable reactivity in cross-coupling reactions allows for the precise incorporation of a fluorinated aromatic unit into monomers for organic electronics, liquid crystals, or functional polymers, where control over electronic and steric properties is essential for material performance.

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